

# Rhein-13C6 supplier and purchasing information

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## Compound of Interest

Compound Name: Rhein-13C6

Cat. No.: B563651

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## Rhein-13C6: A Technical Guide for Researchers

### Introduction

**Rhein-13C6** is a stable isotope-labeled derivative of Rhein, an anthraquinone compound naturally found in plants like rhubarb (*Rheum* spp) and Senna leaves.[1][2] Chemically known as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, Rhein exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The incorporation of six Carbon-13 atoms into the Rhein structure creates **Rhein-13C6**, a molecule with a higher molecular weight (~290.18 g/mol ) compared to its unlabeled counterpart (~284.22 g/mol ).[3][5] This isotopic labeling does not alter its chemical properties or biological activity but allows for its use as a highly specific internal standard for the accurate quantification of Rhein in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

This guide provides an in-depth overview of **Rhein-13C6**, including supplier information, technical data, experimental applications, and its role in elucidating key cellular signaling pathways.

## Supplier and Purchasing Information

**Rhein-13C6** is available from several specialized chemical suppliers. It is intended for research and development purposes only and is not for human or veterinary use.[4][6]

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Cayman Chemical	42286[7]	1330166-42-1[1]	C <sub>9</sub> [ <sup>13</sup> C] <sub>6</sub> H <sub>8</sub> O <sub>6</sub> [1]	290.2[1]	≥95%[1]	Sold as a solid.[1]
EvitaChem	EVT-1440864[3]	1330166-42-1[3]	<sup>13</sup> C <sub>6</sub> C <sub>9</sub> H <sub>8</sub> O <sub>6</sub> [3]	290.177[3]	-	Yellow crystalline solid.[3]
Simson Pharma	-	1330166-42-1[8]	-	-	-	Accompanied by a Certificate of Analysis.[8]
Benchchem	B563651[4]	1330166-42-1[4]	<sup>13</sup> C <sub>6</sub> C <sub>9</sub> H <sub>8</sub> O <sub>6</sub> [4]	290.177[4]	-	For in-vitro research use only.[4]
Pharmaffiliates	PA STI 077920[2]	1330166-42-1[2]	C <sub>9</sub> <sup>13</sup> C <sub>6</sub> H <sub>8</sub> O <sub>6</sub> [2]	290.18[2]	-	Recommended storage at 2-8°C.[2]
LGC Standards	TRC-R318502[9]	1330166-42-1[9]	-	290.052[10]	-	Part of their stable isotopes product line.[9]
Alfa Chemistry	-	1330166-42-1[11]	C <sub>9</sub> <sup>13</sup> C <sub>6</sub> H <sub>8</sub> O <sub>6</sub> [11]	290.180[11]	-	Store in a tightly closed container.[11]

## Technical Data

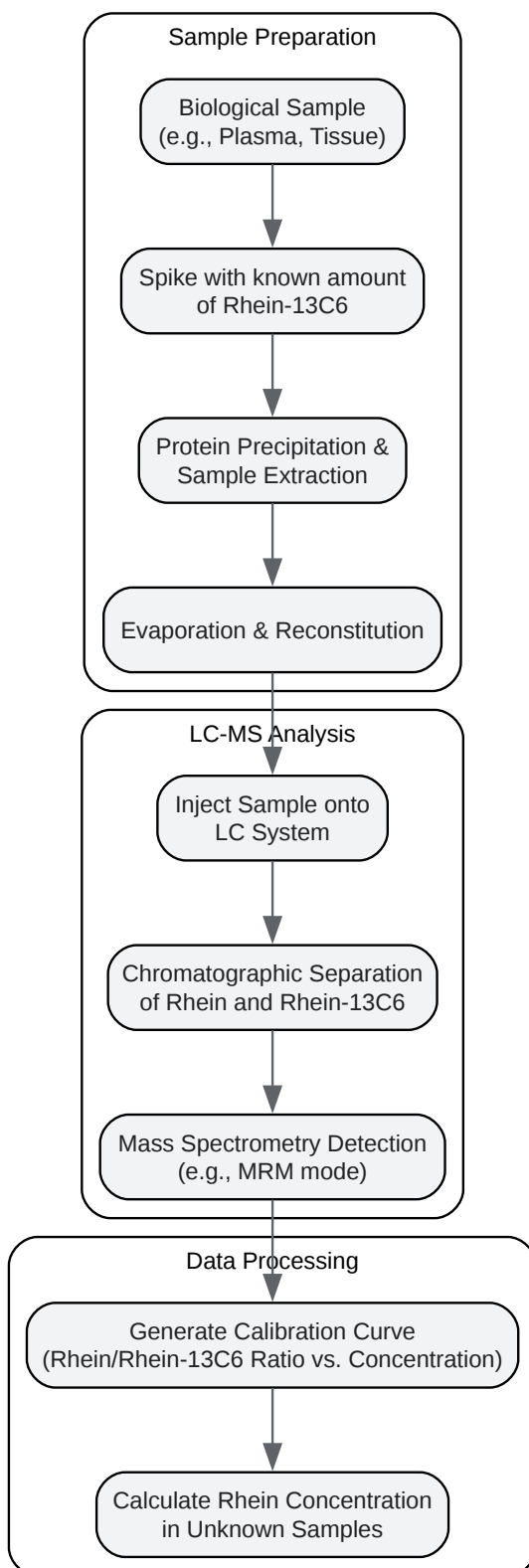
- Appearance: Yellow Crystalline Solid[2]
- Synonyms: Rheic Acid-13C6, 9,10-Dihydro-4,5-dihydroxy-9,10-dioxo-2-anthracenecarboxylic Acid-13C6[1][2]
- Solubility: Soluble in organic solvents such as DMSO, Benzene, Chloroform, Ether, and Pyridine.[1][12] Limited solubility in water.[3]
- Storage Conditions: Recommended storage in a refrigerator at 2-8°C for short-term and -20°C for long-term preservation.[2][12] Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
- Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[13]

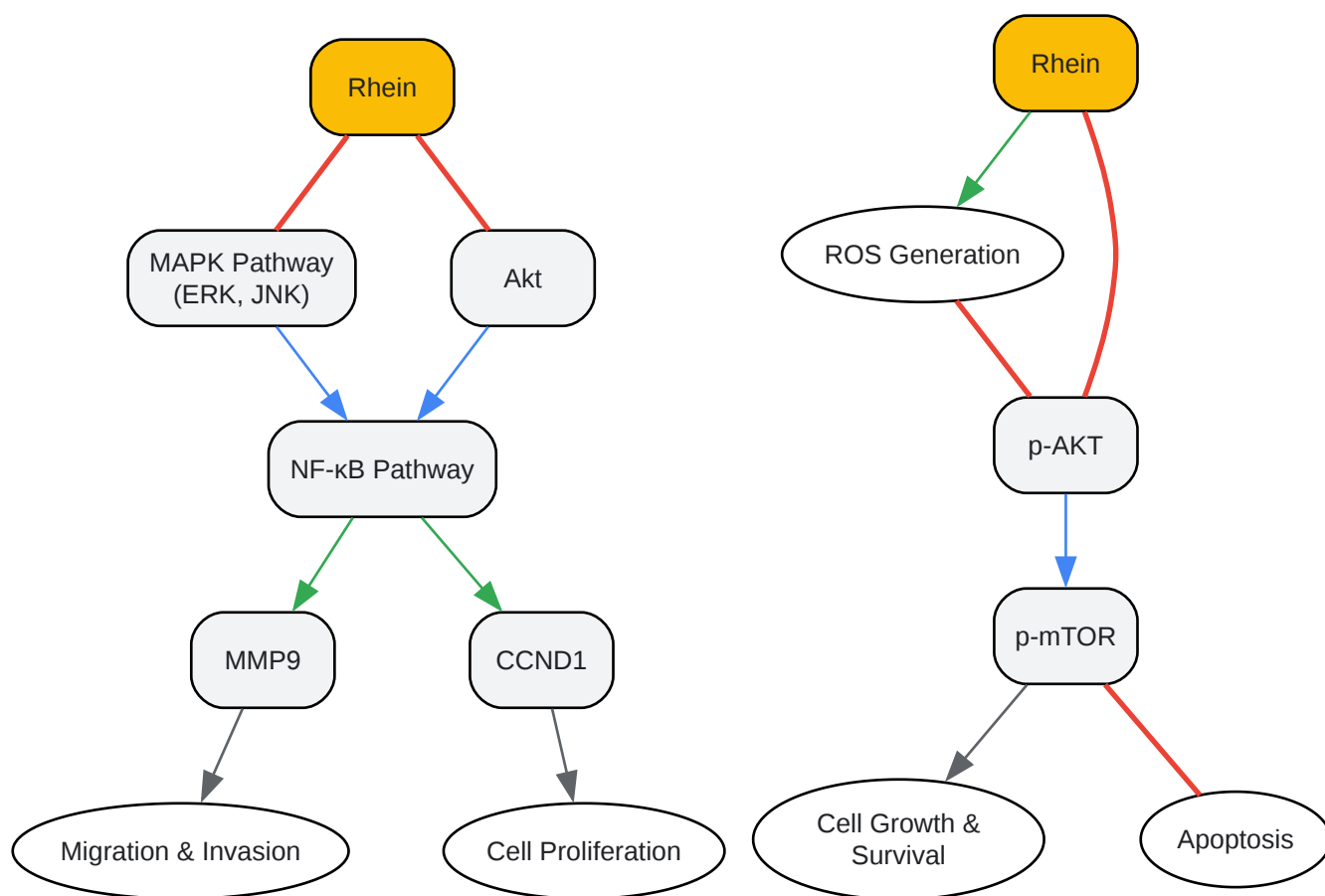
## Applications and Experimental Protocols

The primary application of **Rhein-13C6** is as an internal standard for the quantification of unlabeled Rhein.[1] Its isotopic labeling allows researchers to trace metabolic pathways, conduct pharmacokinetic research, and perform drug interaction studies with high precision.[3][4]

## Logical Workflow for Quantification of Rhein using LC-MS

The following diagram illustrates a typical workflow for using **Rhein-13C6** as an internal standard in a quantitative LC-MS experiment.





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